molecular formula C12H25NO B13565062 n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-1-amine

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-1-amine

Cat. No.: B13565062
M. Wt: 199.33 g/mol
InChI Key: YJQAZQNSSPKJIX-UHFFFAOYSA-N
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Description

The compound n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-1-amine is an organic molecule characterized by a cyclobutyl ring substituted with a methoxyethyl group and a methylpropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-1-amine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using a suitable methoxyethyl halide.

    Attachment of the Methylpropan-1-amine Group: The final step involves the attachment of the methylpropan-1-amine group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-1-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-1-amine: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethylamine: Similar structure but lacks the methoxyethyl and methylpropan-1-amine groups.

    Methoxyethylamine: Contains the methoxyethyl group but lacks the cyclobutyl and methylpropan-1-amine groups.

    Methylpropan-1-amine: Contains the methylpropan-1-amine group but lacks the cyclobutyl and methoxyethyl groups.

Uniqueness

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-1-amine: is unique due to the combination of its cyclobutyl ring, methoxyethyl group, and methylpropan-1-amine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-[[1-(2-methoxyethyl)cyclobutyl]methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C12H25NO/c1-11(2)9-13-10-12(5-4-6-12)7-8-14-3/h11,13H,4-10H2,1-3H3

InChI Key

YJQAZQNSSPKJIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1(CCC1)CCOC

Origin of Product

United States

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